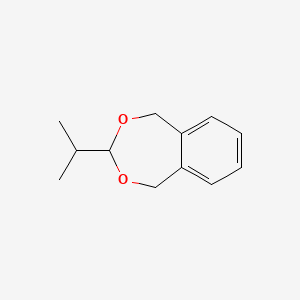![molecular formula C8H22ClGaSi2 B14468260 [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 72708-38-4](/img/structure/B14468260.png)
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound that features a unique structure with gallium, silicon, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can yield gallium hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Gallium hydrides.
Substitution: Various organogallium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogallium compounds.
Material Science:
Biology and Medicine: Research into its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its gallium center with various substrates. The gallium atom can coordinate with other molecules, facilitating reactions such as catalysis. The silicon atoms provide steric protection, enhancing the stability of the compound.
Vergleich Mit ähnlichen Verbindungen
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can be compared with other organogallium compounds such as:
Trimethylgallium: Used in the semiconductor industry but lacks the steric protection provided by the silicon atoms in [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane).
Gallium trichloride: A simpler compound that is more reactive but less stable.
Bis(trimethylsilylmethyl)gallium: Similar in structure but with different reactivity due to the absence of chlorine atoms.
The uniqueness of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of gallium, silicon, and chlorine, providing a balance of reactivity and stability that is advantageous for various applications.
Eigenschaften
CAS-Nummer |
72708-38-4 |
|---|---|
Molekularformel |
C8H22ClGaSi2 |
Molekulargewicht |
279.60 g/mol |
IUPAC-Name |
[chloro(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.ClH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
GIZFHKJCUULCGD-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
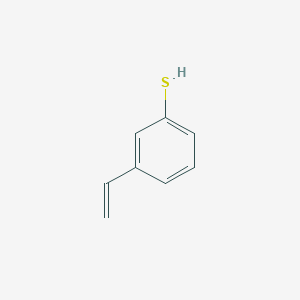
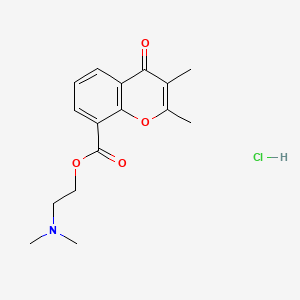

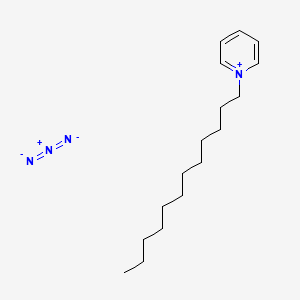

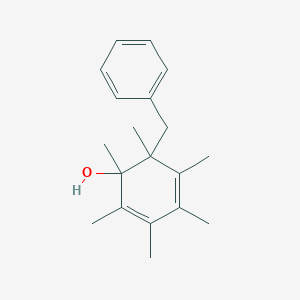

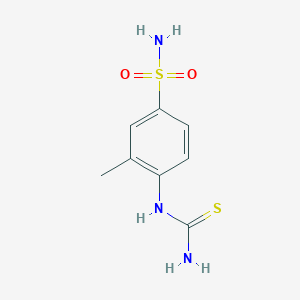
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
